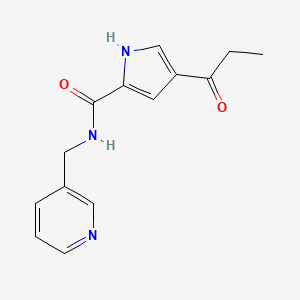![molecular formula C15H13BrFN3O2 B2656411 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide CAS No. 1445725-74-5](/img/structure/B2656411.png)
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAFPC and has a molecular formula of C16H14BrFN2O2.
Mécanisme D'action
The mechanism of action of BAFPC is not fully understood. However, it is believed to act as an inhibitor of protein kinase C theta, which plays a crucial role in the regulation of immune responses. By inhibiting this enzyme, BAFPC may help to modulate immune responses and reduce inflammation. Additionally, BAFPC has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
BAFPC has been found to have various biochemical and physiological effects. In vitro studies have shown that BAFPC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that BAFPC inhibits the growth of tumors in animal models. Additionally, BAFPC has been found to modulate immune responses by inhibiting protein kinase C theta, which plays a crucial role in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BAFPC is that it has shown potential as a novel drug candidate for the treatment of various diseases. Additionally, BAFPC has been found to have low toxicity in animal models, making it a potentially safe drug candidate. However, one of the limitations of BAFPC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of BAFPC. One possible direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various cancers. Additionally, BAFPC could be studied for its potential in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BAFPC to determine its optimal dosage and administration route.
Méthodes De Synthèse
The synthesis of BAFPC involves the reaction of 2-bromo-5-fluoropyridine-4-carboxamide with 3-acetamidobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain BAFPC in high purity.
Applications De Recherche Scientifique
BAFPC has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BAFPC has been studied as a potential inhibitor of protein kinase C theta, an enzyme that plays a crucial role in the regulation of immune responses. In drug discovery, BAFPC has been screened for its potential as a novel drug candidate for the treatment of various diseases such as cancer and inflammatory disorders. In cancer research, BAFPC has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
N-[(3-acetamidophenyl)methyl]-2-bromo-5-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O2/c1-9(21)20-11-4-2-3-10(5-11)7-19-15(22)12-6-14(16)18-8-13(12)17/h2-6,8H,7H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYWZJLRJFQVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)
![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)